3-amino-6-ethyl-N-(2-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline class, characterized by a fused thiophene and quinoline ring system. Key structural features include:
- N-(2-Methoxybenzyl) carboxamide: The ortho-methoxybenzyl group may induce steric and electronic effects, differentiating it from para-substituted analogs.
Properties
IUPAC Name |
3-amino-6-ethyl-N-[(2-methoxyphenyl)methyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-3-13-8-9-17-15(10-13)11-16-19(23)20(28-22(16)25-17)21(26)24-12-14-6-4-5-7-18(14)27-2/h4-7,11,13H,3,8-10,12,23H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBAXLRMXGFSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=CC=C4OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-ethyl-N-(2-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thienoquinoline core, followed by the introduction of the amino group and the methoxybenzyl substituent. Key steps may include:
Cyclization Reactions: Formation of the thienoquinoline core through cyclization of appropriate precursors.
Amination: Introduction of the amino group using reagents such as ammonia or amines under controlled conditions.
Substitution Reactions: Attachment of the methoxybenzyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-ethyl-N-(2-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce more saturated compounds.
Scientific Research Applications
3-amino-6-ethyl-N-(2-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-6-ethyl-N-(2-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
N-(4-Methoxybenzyl) Analog ()
- Structure : Differs by the para-methoxy position on the benzyl group.
- Molecular Formula : C₂₂H₂₅N₃O₂S (MW: 395.521) .
N-(3,4-Dimethoxyphenyl) Analog ()
- Structure : Features two methoxy groups (3,4-position).
- Molecular Formula : C₂₂H₂₅N₃O₃S (MW: 411.5) .
- Impact : Increased oxygen content enhances polarity and solubility but may reduce membrane permeability. The dual methoxy groups could improve interactions with polar binding pockets.
N-(5-Chloro-2-methylphenyl) Analog ()
Modifications to the Thienoquinoline Core
5-Oxo Derivative ()
- Structure : A ketone group replaces a methylene at position 4.
- Example: 3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide ().
- Impact : The 5-oxo group increases polarity and may alter ring conformation, affecting interactions with targets like glycosphingolipids in cancer cells .
6-Phenyl Antiviral Analog ()
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Antiviral Activity: The 6-phenyl analog (VGTI-A3) highlights the thienoquinoline core’s versatility, though solubility remains a challenge .
- Antimicrobial Potential: Chloro and methyl substituents () correlate with enhanced activity, suggesting avenues for antibiotic development.
- Cancer Research : 5-Oxo derivatives () demonstrate apoptosis-inducing effects in ovarian cancer cells, linked to glycosphingolipid modulation.
Biological Activity
The compound 3-amino-6-ethyl-N-(2-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline class, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₂N₂O₂S
- Molecular Weight : 330.45 g/mol
- CAS Number : 725705-44-2
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:
-
Antimicrobial Activity :
- Recent research indicates that derivatives of thienoquinolines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic processes .
-
Anticancer Properties :
- Thienoquinoline derivatives have demonstrated anticancer activity in various cancer cell lines. For example, studies show that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals . The specific compound may exhibit similar properties based on structural analogies.
-
Antiviral Activity :
- Some thienoquinoline derivatives have been reported to possess antiviral properties. For instance, they can inhibit viral replication by interfering with viral entry or replication mechanisms within host cells . The specific compound's efficacy against viruses like dengue and influenza is an area ripe for exploration.
The mechanisms through which This compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against E. coli and S. aureus | |
| Anticancer | Induction of apoptosis in HeLa cells | |
| Antiviral | Inhibition of dengue virus replication |
Case Study Analysis
In a study examining the antibacterial properties of thienoquinoline derivatives, it was found that compounds similar to the one exhibited zones of inhibition ranging from 10 mm to 25 mm against various bacterial strains. The study highlighted that modifications to the benzyl group significantly impacted antimicrobial efficacy .
Another investigation into the anticancer potential revealed that certain thienoquinoline derivatives could reduce cell viability by over 70% in cancerous cell lines at concentrations below 50 µM. This suggests a promising therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
